![molecular formula C13H19NO2S B4117165 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B4117165.png)
2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide
Overview
Description
2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide involves the inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting the activity of HDAC enzymes, 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide can increase the acetylation of histone proteins, leading to the activation of certain genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In vivo studies have shown that it can inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide in lab experiments is its ability to selectively inhibit the activity of HDAC enzymes, which can be useful for studying the role of these enzymes in gene expression and disease. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different types of cancer.
Future Directions
There are several future directions for the study of 2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer. Another direction is to study its effects on other enzymes and proteins involved in gene expression and disease. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential use in other diseases beyond cancer.
Scientific Research Applications
2-(ethylthio)-N-(2-methoxy-1-methylethyl)benzamide has been studied for its potential use in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression. This makes it a potential candidate for the treatment of certain types of cancer, as well as other diseases that involve abnormal gene expression.
properties
IUPAC Name |
2-ethylsulfanyl-N-(1-methoxypropan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-17-12-8-6-5-7-11(12)13(15)14-10(2)9-16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRKRWHWFCPRGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC(C)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-N-(1-methoxypropan-2-yl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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